molecular formula C3H7NO2 B051587 Sarcosine-d3 (methyl-d3) CAS No. 118685-91-9

Sarcosine-d3 (methyl-d3)

Cat. No.: B051587
CAS No.: 118685-91-9
M. Wt: 92.11 g/mol
InChI Key: FSYKKLYZXJSNPZ-FIBGUPNXSA-N
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Description

This compound has the molecular formula CD3NHCH2CO2H and a molecular weight of 92.11 g/mol . It is primarily used in research settings, particularly in studies involving stable isotopes.

Biochemical Analysis

Biochemical Properties

Sarcosine-d3 (methyl-d3) is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This indicates that Sarcosine-d3 (methyl-d3) interacts with these enzymes and plays a role in the biochemical reactions involving glycine metabolism .

Molecular Mechanism

The molecular mechanism of Sarcosine-d3 (methyl-d3) likely involves its interactions with enzymes involved in glycine metabolism. As mentioned earlier, it is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . These interactions suggest that Sarcosine-d3 (methyl-d3) may influence enzyme activity and gene expression related to glycine metabolism.

Metabolic Pathways

Sarcosine-d3 (methyl-d3) is involved in the metabolic pathways of glycine. It is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . This suggests that it interacts with these enzymes and may influence metabolic flux or metabolite levels in the glycine metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcosine-d3 (methyl-d3) can be synthesized through the reaction of deuterated methylamine (CD3NH2) with chloroacetic acid (ClCH2COOH). The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

CD3NH2+ClCH2COOHCD3NHCH2COOH+HCl\text{CD3NH2} + \text{ClCH2COOH} \rightarrow \text{CD3NHCH2COOH} + \text{HCl} CD3NH2+ClCH2COOH→CD3NHCH2COOH+HCl

Industrial Production Methods: While specific industrial production methods for Sarcosine-d3 (methyl-d3) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms.

Types of Reactions:

    Oxidation: Sarcosine-d3 (methyl-d3) can undergo oxidation to form deuterated glycine (CD3NHCH2COOH) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions are less common for Sarcosine-d3 (methyl-d3) due to its stable structure.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group (NH2) can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Substitution: Sodium hydroxide (NaOH), other nucleophiles

Major Products:

    Oxidation: Deuterated glycine (CD3NHCH2COOH)

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Sarcosine-d3 (methyl-d3) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sarcosine-d3 (methyl-d3) is similar to other deuterated amino acids and derivatives, such as:

Uniqueness: Sarcosine-d3 (methyl-d3) is unique due to its specific role as a glycine transporter inhibitor and its application in studying NMDA receptor modulation. Its deuterated nature also makes it particularly useful in tracing studies and metabolic research.

Properties

IUPAC Name

2-(trideuteriomethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKKLYZXJSNPZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ehrat, U.S. Pat. No. 4,237,065, describes a process in which glycine is condensed with formaldehyde in the presence of a tertiary base to produce N-methyl glycine or N-methylene glycine, and the latter is in turn reacted with phosphorous acid to produce glyphosate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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